molecular formula C6H18Si2 B073225 Silane, [(dimethylsilyl)methyl]trimethyl- CAS No. 1189-75-9

Silane, [(dimethylsilyl)methyl]trimethyl-

Cat. No.: B073225
CAS No.: 1189-75-9
M. Wt: 145.37 g/mol
InChI Key: XISYFRGVGQIFHM-UHFFFAOYSA-N
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Description

Silane, [(dimethylsilyl)methyl]trimethyl- is a chemical compound with the molecular formula C6H18Si2. It is also known as dimethyl(trimethylsilylmethyl)silane. This compound is characterized by the presence of a silicon atom bonded to three methyl groups and a dimethylsilyl group. It is a colorless liquid with a boiling point of 121°C and a density of 0.7454 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, [(dimethylsilyl)methyl]trimethyl- can be synthesized through various methods. One common method involves the reaction of trimethylsilyl chloride with dimethylchlorosilane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compounds .

Industrial Production Methods

In industrial settings, the production of silane, [(dimethylsilyl)methyl]trimethyl- often involves the direct process, where methyl chloride reacts with a silicon-copper alloy. This method is efficient for large-scale production and yields high-purity products .

Chemical Reactions Analysis

Types of Reactions

Silane, [(dimethylsilyl)methyl]trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions typically occur under controlled temperatures and anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Silane, [(dimethylsilyl)methyl]trimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic reactions.

    Biology: It is employed in the modification of biomolecules for enhanced stability and reactivity.

    Medicine: This compound is used in the development of drug delivery systems and as a component in medical devices.

    Industry: It is utilized in the production of coatings, adhesives, and sealants due to its excellent bonding properties[][3].

Mechanism of Action

The mechanism of action of silane, [(dimethylsilyl)methyl]trimethyl- involves its ability to form strong bonds with various substrates. The silicon atom in the compound can form stable bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, [(dimethylsilyl)methyl]trimethyl- is unique due to the presence of both trimethylsilyl and dimethylsilyl groups, which provide it with distinct reactivity and stability compared to other silanes. This dual functionality makes it particularly useful in applications requiring both stability and reactivity .

Biological Activity

Silane, specifically the compound [(dimethylsilyl)methyl]trimethyl- , is a member of the organosilicon family, which has garnered attention for its diverse applications in various fields, including materials science and biomedicine. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound can be represented as follows:

Chemical Formula C6H18O3Si3\text{Chemical Formula }C_6H_{18}O_3Si_3

This structure features a central silicon atom bonded to three methyl groups and a dimethylsilyl group, which influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of silanes often stems from their ability to interact with biological macromolecules, including proteins and nucleic acids. Key mechanisms include:

  • Surface Modification : Silanes can modify surfaces to enhance biocompatibility and reduce protein adsorption, which is crucial in biomedical applications such as implants and drug delivery systems.
  • Antimicrobial Properties : Some studies indicate that silanes exhibit antimicrobial activity, potentially due to their ability to disrupt microbial membranes or interfere with metabolic processes.

Research Findings

Recent studies have explored the biological effects of silane compounds, particularly focusing on their safety profiles and efficacy in various applications:

  • Toxicokinetics : Research indicates that silanes like silica dimethyl silylate are generally recognized as safe (GRAS) for use in dietary supplements. They are primarily eliminated via feces when administered orally, with minimal systemic absorption noted in animal studies .
  • Antimicrobial Activity : A study profiling various siloxanes found that certain silane derivatives exhibit significant antibacterial properties. For instance, compounds derived from dimethylsilyl groups were shown to inhibit bacterial growth effectively .
  • Case Studies :
    • In one case involving New Zealand White rabbits, trimethylsiloxysilicate was applied topically without any signs of toxicity or adverse effects observed during a 14-day observation period. This suggests a favorable safety profile for certain silane compounds when used in dermatological applications .

Table 1: Summary of Biological Activities of Silane Compounds

Compound NameBiological ActivityStudy Reference
Silica Dimethyl SilylateGRAS for dietary use
TrimethylsiloxysilicateNon-toxic in topical use
Dimethylsilyl derivativesAntibacterial properties

Discussion

The biological activity of silane compounds like [(dimethylsilyl)methyl]trimethyl- is multifaceted, involving interactions at cellular and molecular levels. The low toxicity observed in various studies supports their potential use in medical applications, particularly in surface coatings for implants and drug delivery systems.

Properties

InChI

InChI=1S/C6H17Si2/c1-7(2)6-8(3,4)5/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXOUOZYIQMYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342546
Record name AC1LBHMA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189-75-9
Record name AC1LBHMA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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